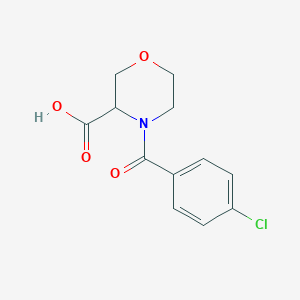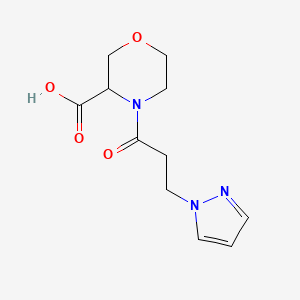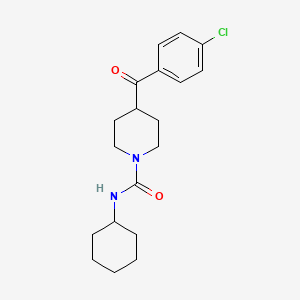![molecular formula C13H15N3O3 B7581374 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione, also known as AMPED, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities.
科学的研究の応用
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. In addition, it has been shown to have neuroprotective effects and can improve cognitive function. 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione has also been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose metabolism.
作用機序
The mechanism of action of 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione has been found to have a range of biochemical and physiological effects. It can inhibit the growth of cancer cells and reduce inflammation. It can also improve cognitive function and protect against neurodegeneration. In addition, it can improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
実験室実験の利点と制限
One of the advantages of using 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione in lab experiments is that it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione is that its mechanism of action is not fully understood, making it difficult to interpret some of the experimental results.
将来の方向性
There are several future directions for the study of 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione. One area of research could be to further investigate its potential use in the treatment of cancer. Another area of research could be to study its effects on inflammation and its potential use in the treatment of inflammatory diseases. Additionally, further research could be done to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Finally, more studies could be conducted to explore its potential use in the treatment of diabetes and other metabolic disorders.
合成法
The synthesis of 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione involves the reaction of 3-aminophenol with ethyl chloroacetate to form 2-(3-aminophenoxy)ethyl acetate. This intermediate is then reacted with 5-methyluracil in the presence of a base to yield 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione. The overall yield of this synthesis method is around 50%.
特性
IUPAC Name |
1-[2-(3-aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-8-16(13(18)15-12(9)17)5-6-19-11-4-2-3-10(14)7-11/h2-4,7-8H,5-6,14H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPMITCPDVVNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCOC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)



![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)


![3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7581373.png)
![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)
![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)